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Executive Summary & Critical Disambiguation

2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6) is a specialized fluorinated building block
used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4] It is
characterized by the presence of chlorine and fluorine substituents directly on the aromatic ring
at the ortho and para positions relative to the acetyl group.

CRITICAL WARNING: In drug development literature, this compound is frequently confused
with

-Chloro-4-fluoroacetophenone (2-Chloro-1-(4-fluorophenyl)ethanone, CAS 456-04-2), a solid
lachrymator used to synthesize azole antifungals (e.g., Fluconazole). The physical states and
safety profiles of these two isomers are drastically different.

This guide primarily characterizes the ring-substituted liquid isomer (CAS 700-35-6) as
requested, while providing comparative data for the alpha-chloro variant to prevent
experimental error.

Chemical Identity Profile
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Target Compound (Ring-

Common Isomer (Alpha-

Feature _ :
Substituted) Substituted)
1-(2-Chloro-4- 2-Chloro-1-(4-
IUPAC Name
fluorophenyl)ethanone fluorophenyl)ethanone
2'-Chloro-4'-
Common Name fluoroacetophenone -Chloro-4-fluoroacetophenone
CAS Number 700-35-6 456-04-2
Structure Cl and F on the Benzene Ring Cl on the Acetyl Chain

Physical State

Liquid (at Room Temp)

Solid (Crystalline)

Melting Point

<20°C

47 -50°C

Physical Properties Analysis

The thermodynamic profile of 2'-Chloro-4'-fluoroacetophenone is governed by the electron-

withdrawing nature of the halogen substituents, which increases the boiling point relative to

unsubstituted acetophenone while maintaining a liquid state due to the asymmetry introduced

by the ortho-chlorine.

Quantitative Data Summary (CAS 700-35-6)[2][3][9][10]
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Property Value Conditions | Method

Extrapolated (Not
Boiling Point (Atmospheric) ~230 - 240 °C recommended to reach due to

decomposition)

@ 19 mmHg (Standard

Boiling Point (Vacuum) 110 °C o
Distillation)
] ] Liquid at standard laboratory
Melting Point <20°C B
conditions
Density 1.258 — 1.30 g/cm3 @ 20 °C
Refractive Index (
1.525-1.530 @ 20 °C
)
Flash Point >110 °C Closed Cup
. Insoluble in water; Soluble in Lipophilic character (LogP
Solubility
DCM, EtOAc, MeOH ~2.68)

Thermodynamic Context

» Boiling Point Elevation: The introduction of the chlorine atom at the ortho position and
fluorine at the para position significantly increases the molecular weight (172.58 g/mol ) and
polarizability compared to acetophenone (BP 202 °C). However, the ortho-chloro substituent
introduces steric strain that prevents efficient pi-stacking, keeping the melting point low
(liquid state).

o Vacuum Distillation Requirement: Due to the high atmospheric boiling point, this compound
should be purified under reduced pressure (vacuum distillation) to prevent thermal
degradation or polymerization.

Experimental Determination Protocols

Reliable characterization requires precise control over pressure and temperature. The following
protocols are designed for the validation of incoming raw materials or synthesized batches.
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Protocol A: Boiling Point Determination (Siwoloboff
Method for Micro-Scale)

For limited sample volumes (< 1 mL), the Siwoloboff method is preferred over full-scale
distillation.

e Preparation:
o Seal one end of a standard capillary tube (melting point tube).
o Invert a smaller, thinner capillary (bell jar) inside the first tube, open end facing down.

o Add 2'-Chloro-4'-fluoroacetophenone to the larger tube, covering the open end of the
inner capillary.

e Assembly:
o Attach the tube to a thermometer using a rubber band.
o Immerse in a Thiele tube or oil bath filled with silicone oil.
e Heating:
o Heat the bath slowly.[1][5] Bubbles will emerge from the inner capillary as air expands.

o Critical Point: Continue heating until a rapid, continuous stream of bubbles emerges
(vapor pressure > atmospheric pressure).

e Measurement:
o Stop heating and allow the bath to cool.

o Record the temperature exactly when the bubbling stops and liquid begins to suck back
into the inner capillary. This is the Boiling Point.

Protocol B: Vacuum Distillation (Purification & BP
Verification)
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This is the standard method for bulk material.

Setup: Claisen Head + Check Leaks Apply Vacuum Stable Pressure | Ramp Heating p i Equilibrium: p Collect Fraction .
‘Vacuum Manifold (Target: 10-20 mmHg) (Oil Bath) Reflux Observed (110 °C @ 19 mmHg)

Click to download full resolution via product page

Figure 1: Logic flow for vacuum distillation and boiling point verification of high-boiling
aromatics.

Step-by-Step Workflow:

o System Pressure: Connect the distillation apparatus to a vacuum pump with a manometer.
Stabilize pressure at 19 mmHg.

e Heating: Set the oil bath temperature to approximately 20-30 °C higher than the expected
boiling point (approx. 130-140 °C).

o Fractionation: Discard the initial "forerun" (solvents/low-boilers). Collect the main fraction
when the thermometer stabilizes at 110 °C.

» Validation: Verify purity using GC-MS or Refractive Index (

Synthesis & Purification Context

Understanding the synthesis helps predict impurities that affect physical properties.
Primary Route: Friedel-Crafts Acetylation

o Regioselectivity Logic: The fluorine atom (position 1) is a para-director. The chlorine atom
(position 3) is an ortho/para-director. Acetylation occurs at position 6 (relative to F) or
position 4.
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» Impurities: The major impurity is often the isomer 2'-Chloro-6'-fluoroacetophenone.

e Impact on Properties: Isomeric mixtures will exhibit a depressed boiling point range and
broadened refractive index. High-purity material (>98%) is required for reproducible physical
property measurements.

Safety & Handling (E-E-A-T)

While less aggressive than its alpha-chloro counterpart (a tear gas agent), 2'-Chloro-4'-
fluoroacetophenone is an organic halide and irritant.

 Inhalation: Use a fume hood. Heating generates vapors that are respiratory irritants.

o Skin Contact: Lipophilic nature allows skin absorption. Wear nitrile gloves.

o Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent
oxidation or hydrolysis, although the ring-halogenated structure is relatively stable compared
to alpha-haloketones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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